molecular formula C9H6ClF3O2 B1315536 [3-(Trifluoromethyl)phenoxy]acetyl chloride CAS No. 85630-83-7

[3-(Trifluoromethyl)phenoxy]acetyl chloride

Cat. No. B1315536
CAS RN: 85630-83-7
M. Wt: 238.59 g/mol
InChI Key: UWWXHNTUPXGBQX-UHFFFAOYSA-N
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Description

“[3-(Trifluoromethyl)phenoxy]acetyl chloride” is a chemical compound with the molecular formula C9H6ClF3O2 and a molecular weight of 238.59 . It is used in proteomics research .


Molecular Structure Analysis

The InChI code for “[3-(Trifluoromethyl)phenoxy]acetyl chloride” is 1S/C9H6ClF3O2/c10-8(14)5-15-7-3-1-2-6(4-7)9(11,12)13/h1-4H,5H2 . This code provides a standard way to encode the compound’s molecular structure.


Chemical Reactions Analysis

While specific chemical reactions involving “[3-(Trifluoromethyl)phenoxy]acetyl chloride” are not available, related compounds such as “3-(Trifluoromethyl)pyrazoles” have been known to undergo alkylation with alkyl iodides in DMF to afford the N-alkyl pyrazoles .


Physical And Chemical Properties Analysis

“[3-(Trifluoromethyl)phenoxy]acetyl chloride” has a molecular weight of 238.59 . More detailed physical and chemical properties were not found in the available resources.

Safety And Hazards

The safety data sheet (SDS) for “[3-(Trifluoromethyl)phenoxy]acetyl chloride” should be referred to for comprehensive safety and hazard information .

properties

IUPAC Name

2-[3-(trifluoromethyl)phenoxy]acetyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6ClF3O2/c10-8(14)5-15-7-3-1-2-6(4-7)9(11,12)13/h1-4H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWWXHNTUPXGBQX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OCC(=O)Cl)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6ClF3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60521241
Record name [3-(Trifluoromethyl)phenoxy]acetyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60521241
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[3-(Trifluoromethyl)phenoxy]acetyl chloride

CAS RN

85630-83-7
Record name [3-(Trifluoromethyl)phenoxy]acetyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60521241
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

A solution of 6 g of the product of Step B in 36 ml of thionyl chloride was refluxed with stirring for one hour and was evaporated to dryness under reduced pressure to obtain 6.44 g of the desired product which was used as is for the next step.
Quantity
6 g
Type
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Quantity
36 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
FB Meng, ZY Wang, GW Chai, HG Wang… - Journal of applied …, 2010 - Wiley Online Library
Several novel side‐chain liquid crystalline (LC) polysiloxanes bearing cholesteryl cinnamate mesogens and trifluoromethyl‐substituted mesogens were synthesized by a one‐step …
Number of citations: 13 onlinelibrary.wiley.com
LA Sorbera, J Castaner - Drugs of the Future, 2000 - access.portico.org
Glaucoma comprises a group of eye diseases, many of which are caused by increased intraocular pressure, resulting in damage to the optic nerve. The major types of glaucoma are …
Number of citations: 46 access.portico.org

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